molecular formula C11H12BrNO2 B7935942 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol

Cat. No.: B7935942
M. Wt: 270.12 g/mol
InChI Key: XFHBBEGTRQRWCU-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylbenzoic acid and azetidin-3-ol.

    Activation: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated acid is then coupled with azetidin-3-ol under mild conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzoyl group.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.

Scientific Research Applications

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

    Catalysis: Azetidines, including this compound, can serve as ligands or catalysts in various chemical reactions.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The bromine atom and the azetidine ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylbenzoyl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluoro-4-methylbenzoyl)azetidin-3-ol: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Methylbenzoyl)azetidin-3-ol: Lacks the halogen substituent.

Uniqueness

1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or hydrogen.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBBEGTRQRWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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